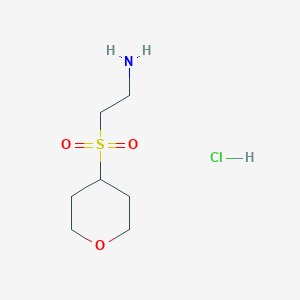

2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

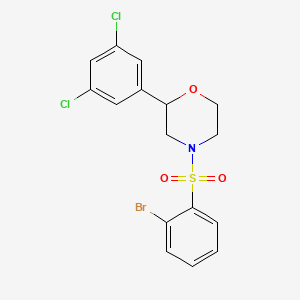

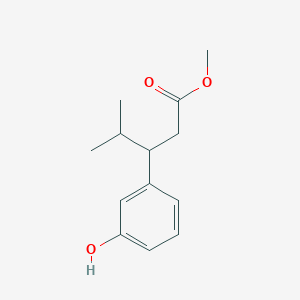

“2-(Oxane-4-sulfonyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1864073-53-9 . It has a molecular weight of 229.73 . The IUPAC name for this compound is 2-((tetrahydro-2H-pyran-4-yl)sulfonyl)ethan-1-amine hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO3S.ClH/c8-3-6-12(9,10)7-1-4-11-5-2-7;/h7H,1-6,8H2;1H . This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, 1 sulfur atom, and 1 chlorine atom .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 229.73 .Applications De Recherche Scientifique

Water-Soluble Amine Phenols for Metal Complex Formation

The study by Caravan & Orvig (1997) on water-soluble amine phenols like tris(((2-hydroxy-5-sulfobenzyl)amino)ethyl)amine and others provides insights into their ability to form stable complexes with metals such as Aluminum(III), Gallium(III), and Indium(III). These complexes have potential applications in catalysis and material science due to their stability and water solubility. The research demonstrates the formation constants of these complexes and their solution structures, offering a foundation for developing water-soluble ligands in metal-mediated reactions (Caravan & Orvig, 1997).

Catalyst for Formylation of Alcohols and Amines

Ghorbani‐Choghamarani & Akbaripanah (2012) introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel and environmentally friendly catalyst for the formylation of alcohols and amines using ethyl formate under neat conditions. This represents an advancement in the synthesis of formylated products, which are important intermediates in pharmaceuticals and agrochemicals production (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Synthesis of Sulfonated Poly(ether sulfone)s for Fuel Cell Applications

Matsumoto, Higashihara, & Ueda (2009) reported on the preparation of locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. These materials show promise due to their high proton conductivity, which is crucial for the efficiency of fuel cells. The study highlights the preparation method and the thermal and mechanical properties of these sulfonated polymers, suggesting their potential use in clean energy technologies (Matsumoto, Higashihara, & Ueda, 2009).

Safe Sulfonylation of Alcohols

Tanabe, Yamamoto, Yoshida, Miyawaki, & Utsumi (1995) explored the sulfonylation of alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride, employing tertiary amines and potassium carbonate. This method offers a safer and more environmentally friendly approach to the sulfonylation of sensitive alcohol substrates, which is important in the synthesis of various sulfonated organic compounds (Tanabe et al., 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Propriétés

IUPAC Name |

2-(oxan-4-ylsulfonyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S.ClH/c8-3-6-12(9,10)7-1-4-11-5-2-7;/h7H,1-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADBBSRKVNZZOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2658196.png)

![4-[[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2658198.png)

![2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid](/img/structure/B2658204.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2658208.png)

![3,6-Dichloro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2658216.png)

![3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2658218.png)